Multi-step synthesis involving cyclization reactions: Similar to the synthesis of apixaban [, ], building the pyrazolo[3,4-c]pyridine core could involve multiple steps like condensation reactions, cyclizations, and subsequent modifications to introduce the desired substituents.
Utilization of substituted pyrazoles and pyridines: Utilizing readily available substituted pyrazoles or tetrahydropyridines as starting materials and further derivatizing them to construct the final compound. [, , ]
Molecular Structure Analysis
Tetrahydropyridine conformation: The tetrahydropyridine ring will likely adopt a half-chair conformation, as observed in numerous related derivatives. [, , , , , ]
Physical and Chemical Properties Analysis
Trifluoromethyl group: This group is known to increase lipophilicity and metabolic stability, which are crucial for drug-like properties. []
Applications
Factor Xa inhibitors: Apixaban, a well-known anticoagulant drug, shares a similar core structure with the compound under discussion. This similarity suggests possible applications in developing novel anticoagulants. [, , , , ]
P2X7 antagonists: Several studies explore related tetrahydropyridine derivatives as P2X7 antagonists, targeting inflammatory and neurological disorders. This finding highlights the potential of this scaffold for developing therapies for such conditions. [, , ]
Antimicrobial agents: Research on pyrazolopyrimidine derivatives, structurally analogous to our compound, demonstrates promising antimicrobial activity. This information suggests the potential of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a starting point for developing new antimicrobial agents. [, ]
Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Its crystal structure reveals a half-chair conformation for the reduced pyridine ring with an equatorial methylsulfonyl substituent []. The compound forms centrosymmetric dimers through C–H···π(arene) hydrogen bonds [].
Compound Description: This compound is structurally similar to the 4-fluorophenyl analogue described above []. Crystallographic analysis indicates a half-chair conformation for the reduced pyridine ring and an equatorial methylsulfonyl group []. It forms ribbons of R33(18) rings via C–H···O hydrogen bonds, further connected by C–Cl···π(arene) interactions [].
Compound Description: This 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, with a half-chair pyridine ring conformation and equatorial methylsulfonyl group [], differs conformationally from the 4-fluorophenyl and 4-chlorophenyl analogues in the relative orientation of its N-benzyl and methylsulfonyl substituents []. It forms sheets through C–H···O and C–H···π(arene) hydrogen bonds [].
Compound Description: JNJ 10329670 is a potent, selective, orally available, nonpeptidic, noncovalent inhibitor of human cathepsin S []. It shows high affinity for cathepsin S (Ki ~30 nM) but significantly lower activity against the mouse, dog, monkey, and bovine enzymes []. JNJ 10329670 is inactive against other proteases, including the closely related cathepsins L, F, and K [].
Compound Description: Identified through high-throughput screening, this compound represents a novel class of human eosinophil phosphodiesterase (PDE4) inhibitors [].
3-Aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines
Compound Description: This group of compounds was investigated for their in vitro ability to displace [3H]prazosin []. Quantitative structure-activity relationship (QSAR) studies identified significant correlations between displacement activity and physicochemical parameters, including hydrophobic (π), electronic (σ), and van der Waals volume (VW) [].
Compound Description: This compound is a close analog of Compound 29, also belonging to the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine class of P2X7 antagonists []. It displayed robust P2X7 receptor occupancy in rats with an ED50 value of 0.07 mg/kg and demonstrated good solubility and tolerability in preclinical species []. It was selected as a clinical candidate for phase I clinical trials [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.